molecular formula C11H8O3 B1310768 Furan-2-yl benzoate CAS No. 20055-18-9

Furan-2-yl benzoate

Cat. No.: B1310768
CAS No.: 20055-18-9
M. Wt: 188.18 g/mol
InChI Key: HMUXGYCCWIHXMK-UHFFFAOYSA-N
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Description

Furan-2-yl benzoate is an organic compound that belongs to the class of esters It is formed by the esterification of benzoic acid with furan-2-ol This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a benzoate group, which is derived from benzoic acid

Mechanism of Action

Target of Action

Furan-2-yl benzoate, like other furan derivatives, has been found to exhibit a wide range of biological and pharmacological characteristics . The primary targets of this compound are likely to be microbial cells, given the antimicrobial activity of furan derivatives . These compounds have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes that inhibit the growth of the target cells . The compound’s interaction with its targets may involve diverse intermolecular interactions, including hydrogen bonding, π-stacking, metal coordination bonds, and van der Waals and hydrophobic forces .

Biochemical Pathways

Furan derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects . For instance, furan-containing compounds have been found to exhibit anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Pharmacokinetics

For instance, furan-containing compounds are known to be widely distributed in the body and can interact with a variety of targets . The impact of these ADME properties on the bioavailability of this compound would need to be studied further.

Result of Action

Furan derivatives are known to have a wide range of effects, including antimicrobial, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the compound’s stability and activity

Biochemical Analysis

Biochemical Properties

Furan-2-yl benzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with several key enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, leading to potential biochemical effects .

Cellular Effects

This compound has been shown to exert various effects on different types of cells and cellular processes. In particular, this compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival . Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammation, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of inflammatory mediators, such as cyclooxygenase-2 (COX-2) . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors, such as NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. For instance, this compound is relatively stable under neutral pH conditions but can undergo hydrolysis under acidic or basic conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may exhibit different biological activities . The interaction of this compound with specific enzymes, such as glutathione S-transferases, can influence metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize within the cytoplasm and the nucleus, where it can interact with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which can direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan-2-yl benzoate can be synthesized through the esterification reaction between benzoic acid and furan-2-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl benzoate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the ester group can yield furan-2-yl methanol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Furan-2-yl methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Furan-2-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: this compound is used in the production of polymers, resins, and other materials with specialized properties.

Comparison with Similar Compounds

Furan-2-yl benzoate can be compared with other similar compounds such as:

    Furan-2-yl acetate: Similar structure but with an acetate group instead of a benzoate group.

    Benzofuran: Contains a fused benzene and furan ring, differing in structure and properties.

    Furan-2-yl methanol: The reduced form of this compound, lacking the ester group.

Uniqueness: this compound is unique due to its combination of the furan ring and benzoate group, which imparts distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

furan-2-yl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXGYCCWIHXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416058
Record name furan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20055-18-9
Record name furan-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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